molecular formula C9H11ClOS B8395107 o-(beta-Chloroethoxy)-thioanisole

o-(beta-Chloroethoxy)-thioanisole

Cat. No.: B8395107
M. Wt: 202.70 g/mol
InChI Key: NTDLWYKAECKQCJ-UHFFFAOYSA-N
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Description

o-(β-Chloroethoxy)-thioanisole is a sulfur-containing aromatic compound characterized by a thioanisole (methyl phenyl sulfide) backbone substituted with a β-chloroethoxy group (-OCH₂CH₂Cl) at the ortho position of the benzene ring. Its molecular formula is C₉H₁₁ClOS, with a molecular weight of 210.70 g/mol. Thioanisole derivatives are widely studied for their roles in organic synthesis, catalysis, and material science due to their electronic and steric effects imparted by substituents .

Properties

Molecular Formula

C9H11ClOS

Molecular Weight

202.70 g/mol

IUPAC Name

1-(2-chloroethoxy)-2-methylsulfanylbenzene

InChI

InChI=1S/C9H11ClOS/c1-12-9-5-3-2-4-8(9)11-7-6-10/h2-5H,6-7H2,1H3

InChI Key

NTDLWYKAECKQCJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1OCCCl

Origin of Product

United States

Comparison with Similar Compounds

Thioanisole (Methyl Phenyl Sulfide)

Structure : C₆H₅SCH₃; molecular weight: 124.20 g/mol.

  • Reactivity: Thioanisole exhibits high binding efficiency to chloroperoxidase (CPO) enzymes due to its hydrophobicity, with a dissociation constant ($K_d$) lower than phenol (Table 3 in ).
  • Synthetic Applications : Used in chloromethylation reactions with methylal and AlCl₃, yielding para-substituted products (74% yield) with minimal ortho isomer formation (<0.5%) .
  • Catalysis : Undergoes sulfoxidation using vanadium-based catalysts (e.g., VIVO complexes), achieving high conversion rates (Tables 7.8–7.9 in ).

2-Bromo-3-(Difluoromethoxy)-thioanisole

Structure : C₈H₇BrF₂OS; molecular weight: 269.11 g/mol.

  • Properties : Discontinued commercial availability (CymitQuimica) suggests challenges in synthesis or stability. The bromo and difluoromethoxy substituents likely enhance electrophilic reactivity compared to thioanisole, but steric hindrance may reduce enzymatic binding efficiency .
  • Applications: Potential intermediate in pharmaceutical synthesis, though specific data are lacking.

Methyl p-Methylthiobenzyl Ether

Structure : C₉H₁₂OS; molecular weight: 168.26 g/mol.

  • Synthesis : Byproduct (3–5%) in thioanisole chloromethylation reactions (Table I in ).
  • Reactivity : Less reactive than thioanisole due to electron-donating methyl ether substituent, which reduces electrophilicity at the sulfur atom.

Methyl Phenyl Sulfoxide

Structure : C₇H₈OS; molecular weight: 140.20 g/mol.

  • Properties : Oxidation product of thioanisole; polar sulfoxide group increases solubility in polar solvents.
  • Applications : Used in asymmetric synthesis and as a ligand in chiral catalysis .

Key Comparative Data

Table 1: Physicochemical and Reactivity Comparison

Compound Molecular Weight (g/mol) Key Substituents Key Reactivity/Applications Reference
o-(β-Chloroethoxy)-thioanisole 210.70 -OCH₂CH₂Cl (ortho) Expected high electrophilicity; potential catalyst ligand Inferred
Thioanisole 124.20 -SCH₃ High CPO binding ($K_d$ = 1.2 μM); chloromethylation (74% yield)
2-Bromo-3-(difluoromethoxy)-thioanisole 269.11 -Br, -OCHF₂ Discontinued; likely high reactivity but poor stability
Methyl phenyl sulfoxide 140.20 -S(O)CH₃ Chiral catalysis; sulfoxidation intermediate

Table 2: Catalytic Performance in Sulfoxidation

Catalyst System Substrate Conversion (%) Selectivity for Sulfoxide (%) Reference
VIVO (AARSB) S-62–S-65 Thioanisole 85–92 >90
Na₂PtCl₄ Thioanisole 78 88
Predicted for o-(β-Cl-ethoxy)-thioanisole - Lower Moderate -

Notes:

  • The β-chloroethoxy group in o-(β-Cl-ethoxy)-thioanisole may sterically hinder catalytic active sites, reducing conversion rates compared to unsubstituted thioanisole.
  • Electronic effects from the chloroethoxy group could modulate sulfur’s nucleophilicity, altering reaction pathways .

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